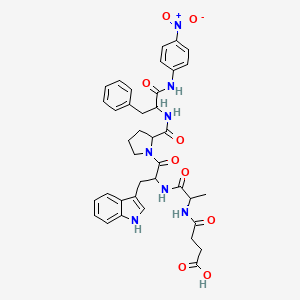
Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process typically includes:
Protection of Amino Groups: Protecting the amino groups of the amino acids to prevent unwanted side reactions.
Coupling Reactions: Sequentially coupling the protected amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Removing the protecting groups to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage .
化学反应分析
Types of Reactions
Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its yellow color under alkaline conditions .
Common Reagents and Conditions
Reagents: Proteases such as chymotrypsin, cathepsin G, and peptidyl prolyl isomerase.
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be detected spectrophotometrically .
科学研究应用
Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate to measure the activity of proteases like chymotrypsin and cathepsin G.
Protease Inhibitor Screening: Used to screen for potential inhibitors of proteases, aiding in drug discovery.
Biochemical Studies: Employed in studies involving protein folding and conformational changes due to its interaction with peptidyl prolyl isomerase.
作用机制
The mechanism of action of Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA involves its hydrolysis by specific proteases. The peptide bond between the amino acids is cleaved, releasing p-nitroaniline. This reaction is often used to study the kinetics and specificity of proteases .
相似化合物的比较
Similar Compounds
Suc-DL-Ala-DL-Pro-pNA: Another peptide substrate used for similar protease assays.
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA: A closely related compound with a slightly different amino acid sequence.
Uniqueness
Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA is unique due to its specific amino acid sequence, which makes it a suitable substrate for a distinct set of proteases. Its ability to release p-nitroaniline upon hydrolysis provides a convenient and measurable readout for enzyme activity .
属性
分子式 |
C38H41N7O9 |
|---|---|
分子量 |
739.8 g/mol |
IUPAC 名称 |
4-[[1-[[3-(1H-indol-3-yl)-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C38H41N7O9/c1-23(40-33(46)17-18-34(47)48)35(49)43-31(21-25-22-39-29-11-6-5-10-28(25)29)38(52)44-19-7-12-32(44)37(51)42-30(20-24-8-3-2-4-9-24)36(50)41-26-13-15-27(16-14-26)45(53)54/h2-6,8-11,13-16,22-23,30-32,39H,7,12,17-21H2,1H3,(H,40,46)(H,41,50)(H,42,51)(H,43,49)(H,47,48) |
InChI 键 |
ORPSTLLJSQXELA-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


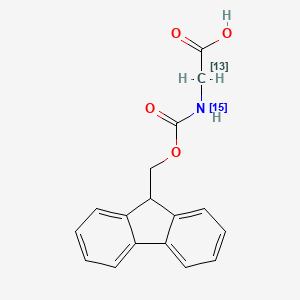
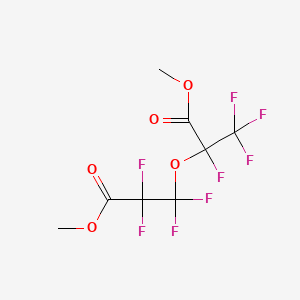

![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)
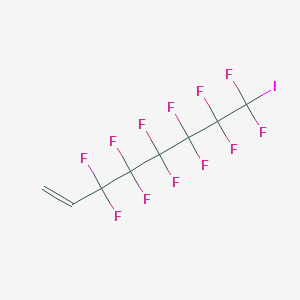
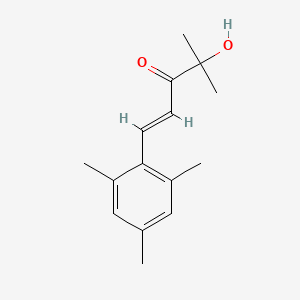
![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)
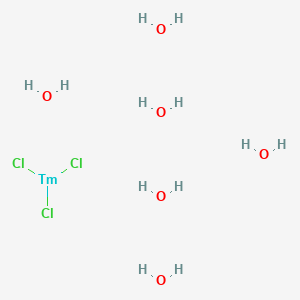
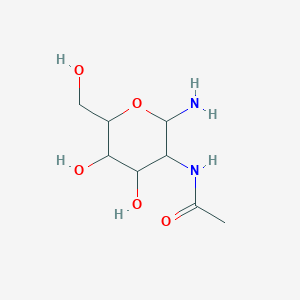
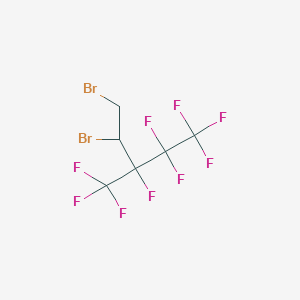
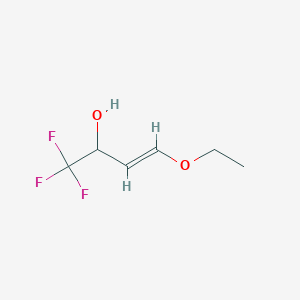
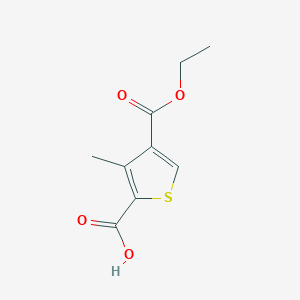
![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)

